molecular formula C16H13N3O2S B3223787 Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate CAS No. 1224846-10-9

Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate

Cat. No.: B3223787
CAS No.: 1224846-10-9
M. Wt: 311.4 g/mol
InChI Key: PRCPFDYJARDFKQ-UHFFFAOYSA-N
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Description

Methyl 5’-methyl-5-(thiazol-2-yl)-[2,3’-bipyridine]-4-carboxylate is a complex organic compound that features a thiazole ring fused with a bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5’-methyl-5-(thiazol-2-yl)-[2,3’-bipyridine]-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a thiazole derivative, followed by coupling with a bipyridine moiety. The final step often involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5’-methyl-5-(thiazol-2-yl)-[2,3’-bipyridine]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bipyridine moiety, potentially leading to dihydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce dihydropyridine derivatives .

Scientific Research Applications

Methyl 5’-methyl-5-(thiazol-2-yl)-[2,3’-bipyridine]-4-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug design and development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of Methyl 5’-methyl-5-(thiazol-2-yl)-[2,3’-bipyridine]-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole and bipyridine moieties can bind to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-based antibiotics (e.g., sulfathiazole) share structural similarities.

    Bipyridine Derivatives: Compounds such as 2,2’-bipyridine and its derivatives are structurally related.

Uniqueness

Methyl 5’-methyl-5-(thiazol-2-yl)-[2,3’-bipyridine]-4-carboxylate is unique due to the combination of thiazole and bipyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 2-(5-methylpyridin-3-yl)-5-(1,3-thiazol-2-yl)pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10-5-11(8-17-7-10)14-6-12(16(20)21-2)13(9-19-14)15-18-3-4-22-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCPFDYJARDFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)OC)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-chloro-5-(1,3-thiazol-2-yl)isonicotinate (7-2, 6.5 g, 26 mmol, 1 equiv), (5-methylpyridin-3-yl)boronic acid (3.8 g, 28 mmol, 1.1 equiv), cesium carbonate (29 g, 89 mmol, 3.5 equiv) and PdCl2(dppf)-CH2Cl2 adduct (4.2 g 5.1 mmol, 0.2 equiv) were suspended in DMF (102 mL) and water (4.6 mL, 255 mmol, 10 equiv). The reaction mixture was heated for 45 minutes at 65° C., diluted with EtOAc (200 mL) and filtered through celite. The organic layer was washed with water (2×200 mL), dried over MgSO4 and concentrated. The residue was purified by normal phase column chromatography (40-80% EtOAc in hexanes) to afford the title compound (7-3) as a tan solid. ESI+MS[M+H]+C16H14N3O2S=312.1
Name
Methyl 2-chloro-5-(1,3-thiazol-2-yl)isonicotinate
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
29 g
Type
reactant
Reaction Step Three
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
102 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
4.2 g
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate
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Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate
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Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate
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Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate
Reactant of Route 5
Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate
Reactant of Route 6
Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate

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